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3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Catalog No.
S530568
CAS No.
1160597-27-2
M.F
C17H18N6
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-y...

CAS Number

1160597-27-2

Product Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)

InChI Key

HFNKQEVNSGCOJV-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

solubility

Soluble in DMSO

Synonyms

Ruxolitinib racemic; INCB018424 racemic; INCB 018424 racemic; INCB-018424 racemic

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

The exact mass of the compound 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is 306.1593 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of pyrrolopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kinase Inhibitor

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, also known as Ruxolitinib, is a small molecule inhibitor of Janus kinases (JAK) 1 and 2. JAKs are a family of enzymes involved in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Ruxolitinib competitively binds to the ATP-binding pocket of JAK1 and JAK2, thereby inhibiting their activity and downstream signaling (). This mechanism makes Ruxolitinib a potential therapeutic agent for various diseases characterized by dysregulated JAK signaling.

Myeloproliferative Neoplasms (MPN)

Ruxolitinib is the first FDA-approved drug for the treatment of patients with intermediate- or high-risk myeloproliferative neoplasms (MPN), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF) (). MPN are a group of blood cancers characterized by an overproduction of mature blood cells. Ruxolitinib's ability to inhibit JAK signaling is thought to suppress the abnormal growth and proliferation of blood cells observed in MPN patients ().

Other Therapeutic Applications

Research is ongoing to explore the potential therapeutic applications of Ruxolitinib in other diseases beyond MPN. These include:

  • Graft-versus-host disease (GVHD): A serious complication of hematopoietic stem cell transplantation (HSCT) where immune cells from the donor attack the recipient's tissues.
  • Alopecia areata: An autoimmune disease that causes hair loss.
  • Dermatitis: Inflammatory skin conditions such as atopic dermatitis (eczema).

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is a pyrrolopyrimidine derivative characterized by a complex structure that includes a cyclopentyl group and a pyrazole moiety. Its molecular formula is C17H18N6, and it has a molecular weight of approximately 306.37 g/mol . The compound exhibits a unique arrangement of nitrogen-containing heterocycles, which contributes to its biological activity.

The chemical reactivity of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is primarily influenced by its functional groups. It can undergo various reactions typical for nitriles and heterocycles, including nucleophilic substitutions and cycloadditions. The compound has been synthesized using methods that involve the coupling of different nitrogen nucleophiles to form the desired heterocyclic structures .

This compound is recognized for its potent inhibition of Janus kinases (JAK) 1 and 2, making it an important therapeutic agent in the treatment of certain hematological malignancies and inflammatory diseases. Ruxolitinib's mechanism of action involves competitive inhibition at the ATP-binding site of the JAK kinases, which subsequently alters several signaling pathways related to cytokine interactions and immune responses .

In clinical studies, Ruxolitinib has demonstrated efficacy in treating conditions such as myelofibrosis and polycythemia vera. Its pharmacokinetics reveal rapid absorption and elimination with low circulating metabolite burden, indicating favorable characteristics for therapeutic use .

The synthesis of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile typically involves multi-step processes that may include:

  • Formation of the pyrrolopyrimidine core through cyclization reactions.
  • Introduction of the cyclopentyl group, often via alkylation methods.
  • Final coupling reactions to attach the pyrazole moiety.

These methods have been optimized in various studies to improve yield and purity of the final product .

The primary application of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is in the pharmaceutical industry as a treatment for myelofibrosis and other JAK-related disorders. Its ability to modulate immune responses makes it a candidate for further research in inflammatory diseases and possibly other conditions involving dysregulated cytokine signaling .

Studies on the interactions of Ruxolitinib with other biological molecules have shown that it significantly affects pathways involved in hematopoiesis and inflammation. It modulates various cytokine receptors and influences signaling cascades such as MAPK and NF-kappa B pathways. The compound's interactions are crucial for understanding its therapeutic effects and potential side effects .

Several compounds share structural similarities with 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile. These include:

Compound NameStructureNotable Features
RuxolitinibC17H18N6JAK1/2 inhibitor; used in myelofibrosis
BaricitinibC16H20N6O2Selective JAK inhibitor; treats rheumatoid arthritis
TofacitinibC16H20N6OJAK inhibitor; used for rheumatoid arthritis
FedratinibC17H19N5OJAK2 inhibitor; treats myelofibrosis

Uniqueness

While all these compounds target JAK pathways, 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is distinguished by its specific selectivity towards JAK1 and JAK2, along with its unique structural features that enhance its pharmacological profile compared to others in this class.

The retrosynthetic analysis of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile reveals three primary structural fragments that can be disconnected strategically: the pyrrolo[2,3-d]pyrimidine core, the pyrazole linker with its substitution pattern, and the cyclopentylpropanenitrile sidechain [3] [4]. This disconnection approach enables parallel synthesis of individual fragments followed by convergent coupling strategies, thereby maximizing synthetic efficiency and enabling structure-activity relationship studies.

Pyrrolo[2,3-d]pyrimidine Core Construction

The construction of the pyrrolo[2,3-d]pyrimidine core represents the most synthetically challenging aspect of the target molecule synthesis [3] [5]. Multiple synthetic approaches have been developed, with the most prevalent strategy involving cyclization of appropriately substituted pyrimidine precursors. The key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has emerged as a versatile building block, accessible through several complementary routes [6] [7].

The classical approach for pyrrolo[2,3-d]pyrimidine core construction involves the condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate under catalytic conditions to generate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene [6]. This intermediate subsequently undergoes addition-condensation cyclization with formamidine salts under basic conditions, yielding the desired pyrrolo[2,3-d]pyrimidine framework in total yields reaching 81.7% [6]. The reaction proceeds through a two-step sequence involving initial condensation followed by intramolecular cyclization with elimination of hydrogen chloride.

An alternative synthetic strategy employs ethyl 2-cyano-4,4-dimethoxybutanoate as the starting material, which undergoes conversion to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol . Subsequent cyclization affords 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which can be converted to the corresponding chloro derivative using phosphorus oxychloride. This route demonstrates excellent scalability for industrial applications, with yields consistently exceeding 60-90% across the synthetic sequence [7].

Recent developments have focused on green chemistry approaches utilizing microwave irradiation and solvent-free conditions [9]. Beta-cyclodextrin has been demonstrated as an effective biomimetic catalyst for pyrrolo[2,3-d]pyrimidine synthesis, enabling reactions in aqueous media with high atom economy and minimal environmental impact [9]. These conditions afford products in yields ranging from 73-95% while eliminating the need for toxic organic solvents traditionally required for such transformations.

Cyclopentylpropanenitrile Sidechain Synthesis

The cyclopentylpropanenitrile sidechain presents significant stereochemical challenges, particularly regarding the establishment of the chiral center at the tertiary carbon position [10] [11]. Multiple synthetic strategies have been developed to address these challenges, with asymmetric synthesis approaches demonstrating superior efficiency compared to classical resolution techniques.

The most successful approach involves organocatalytic asymmetric aza-Michael addition of cyclopentyl-substituted pronucleophiles to activated nitrile acceptors [11]. This methodology employs chiral secondary amine catalysts derived from cinchona alkaloids, achieving excellent enantioselectivities ranging from 81-99% enantiomeric excess [12] [13]. The reaction proceeds under mild conditions at ambient temperature, typically requiring 12-48 hours for completion with catalyst loadings of 10-20 mol% [13].

An alternative strategy utilizes asymmetric hydrogenation of appropriately substituted pyridinium salts or tetrahydropyridines using iridium complexes with chiral phosphoramidite ligands [14]. This approach has demonstrated remarkable success in generating enantiomerically enriched piperidine derivatives with enantioselectivities reaching 99.5% enantiomeric excess [15]. The methodology tolerates a wide range of substituents and enables direct access to the desired stereochemistry without requiring subsequent functional group manipulations.

Biocatalytic approaches have recently emerged as promising alternatives, utilizing engineered imine reductases for the asymmetric synthesis of chiral amine intermediates [16]. These methods offer excellent environmental profiles and demonstrate high selectivities, though substrate scope limitations currently restrict their general applicability. The engineered enzymes demonstrate turnover numbers exceeding 200 and maintain high activity across multiple reaction cycles [16].

Catalytic Asymmetric Routes

The development of catalytic asymmetric routes for pyrrolo[2,3-d]pyrimidine synthesis has revolutionized access to enantiomerically pure materials, enabling the preparation of pharmaceutical candidates with defined stereochemistry [12] [17]. These methodologies have demonstrated particular value in the synthesis of complex heterocyclic scaffolds where traditional resolution approaches prove inefficient or economically unfavorable.

Organocatalytic Aza-Michael Addition Strategies

Organocatalytic aza-Michael addition represents one of the most powerful methodologies for the asymmetric construction of carbon-nitrogen bonds in pyrrolo[2,3-d]pyrimidine derivatives [12] [13]. The methodology exploits the nucleophilic character of nitrogen-containing heterocycles toward activated olefinic acceptors, enabling the formation of complex substitution patterns with high levels of stereocontrol.

Chiral phase-transfer catalysts have demonstrated exceptional effectiveness in asymmetric aza-Michael additions involving pyrrolo[2,3-d]pyrimidine substrates [12]. Cinchona-based primary-tertiary diamines, particularly those derived from quinine and quinidine, provide excellent enantioselectivity across a broad range of substrates [12]. The catalyst system 11 has been extensively studied and demonstrates consistent performance with enantiomeric excesses ranging from 92-99% across diverse substrate combinations [12].

The mechanism of organocatalytic aza-Michael addition involves formation of a chiral ion pair between the deprotonated nucleophile and the protonated catalyst [12]. The stereochemical outcome is determined by the spatial arrangement of the quinuclidine nitrogen and the aromatic quinoline ring system, which create a defined chiral environment around the reactive center. Co-catalysts such as trifluoroacetic acid or diphenyl hydrogenphosphate significantly enhance reaction rates and selectivities by facilitating proton transfer processes [12].

Intramolecular aza-Michael additions have proven particularly valuable for the synthesis of polycyclic pyrrolo[2,3-d]pyrimidine derivatives [12]. The methodology enables the construction of complex ring systems in a single synthetic operation, often with excellent diastereoselectivity complementing the inherent enantioselectivity of the transformation. Yields typically range from 55-97% with enantiomeric excesses consistently exceeding 90% [12].

Bifunctional thiourea catalysts represent an alternative organocatalytic manifold for aza-Michael additions [12]. These catalysts combine hydrogen-bonding activation of the electrophile with basic activation of the nucleophile, enabling dual activation mechanisms that enhance both reactivity and selectivity. The methodology has demonstrated particular effectiveness for challenging substrates bearing electron-rich aromatic systems or sterically demanding substituents [12].

Enantioselective Cyclization Techniques

Enantioselective cyclization techniques provide complementary approaches to organocatalytic aza-Michael additions, particularly for the construction of fused ring systems characteristic of complex pyrrolo[2,3-d]pyrimidine derivatives [17] [18]. These methodologies typically involve metal-catalyzed processes that enable precise control over both regioselectivity and enantioselectivity.

Iridium-catalyzed asymmetric allylic substitution has emerged as a particularly powerful methodology for the synthesis of nitrogen-containing heterocycles [17]. The methodology employs chiral phosphoramidite ligands to control the stereochemical outcome of intramolecular cyclization reactions, enabling access to complex polycyclic structures with excellent enantioselectivity. The key transformation involves nucleophilic attack by an amide oxygen atom rather than the more commonly observed nitrogen attack, providing unique regioselectivity patterns [17].

The ligand system demonstrates remarkable substrate tolerance, accommodating various substitution patterns on both the aromatic ring and the aliphatic chain [17]. Optimal results are obtained using ligand L7, a tetrahydroquinoline-derived phosphoramidite that provides enantiomeric excesses up to 97% at room temperature [17]. The catalyst system tolerates functional groups including halogens, electron-withdrawing groups, and heteroaromatic substituents without significant erosion of selectivity [17].

Palladium-catalyzed decarboxylative allylic alkylation represents another powerful enantioselective cyclization technique [18]. This methodology enables the formation of quaternary carbon centers adjacent to nitrogen atoms, providing direct access to structurally complex lactam derivatives that serve as precursors to pyrrolo[2,3-d]pyrimidine scaffolds. The transformation proceeds with excellent enantioselectivity (typically >95% enantiomeric excess) and demonstrates broad substrate scope [18].

The mechanistic basis for enantioselective cyclization involves formation of a chiral π-allyl palladium intermediate that undergoes stereoselective nucleophilic attack [18]. The stereochemical outcome is determined by the steric and electronic properties of the chiral ligand, which creates a preferred trajectory for nucleophilic approach. The methodology has been successfully applied to the synthesis of precursors for several bioactive alkaloids, demonstrating its synthetic utility [18].

Copper-catalyzed asymmetric intramolecular hydroamination provides an alternative approach for enantioselective cyclization [15]. This methodology enables the formation of nitrogen heterocycles through addition of nitrogen nucleophiles across carbon-carbon multiple bonds, often with excellent levels of stereocontrol. The catalyst system typically employs chiral bisphosphine ligands such as (−)-Ph-BPE, achieving enantioselectivities exceeding 99% enantiomeric excess [15].

Comparative Evaluation of Industrial Synthesis Pathways

The industrial synthesis of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile requires careful consideration of multiple factors including cost-effectiveness, environmental impact, scalability, and regulatory compliance [6] [19]. Comparative evaluation of available synthetic pathways reveals significant differences in these parameters, influencing the selection of optimal routes for large-scale production.

Traditional multi-step chlorination approaches, while historically prevalent, suffer from several significant limitations that impact their industrial viability [6]. These routes typically require five or more synthetic steps with overall yields rarely exceeding 45.8% [6]. The extensive use of phosphorus oxychloride generates substantial quantities of acidic waste that requires expensive treatment before disposal. Additionally, the requirement for expensive reagents such as osmium tetroxide and sodium periodate significantly increases production costs while presenting challenges for reagent recovery and recycling [6].

Microwave-assisted synthesis pathways offer substantial improvements in both efficiency and environmental impact compared to traditional approaches [20] [21]. These methodologies typically reduce the number of synthetic steps to three while achieving overall yields of approximately 65% [20]. The use of microwave irradiation enables rapid heating and precise temperature control, resulting in shorter reaction times and improved product selectivity. However, the requirement for specialized equipment and potential challenges in scaling microwave processes to industrial volumes represent significant considerations for implementation [20].

Solid-phase synthesis approaches demonstrate excellent scalability and atom economy, achieving overall yields of approximately 70% across four synthetic steps . The methodology enables automated synthesis protocols and facilitates product purification through simple washing procedures. Solid-phase approaches also minimize solvent requirements and enable recycling of polymer supports, contributing to improved environmental profiles . However, the initial investment in specialized equipment and polymer supports may present economic barriers for some manufacturing facilities.

One-pot three-component reactions represent the most atom-economical approach for pyrrolo[2,3-d]pyrimidine synthesis, achieving remarkable yields of 73-95% in a single synthetic operation [22]. These methodologies utilize readily available starting materials including arylglyoxals, aminouracil derivatives, and barbituric acid compounds under mild catalytic conditions [22]. The use of tetrabutylammonium bromide as an organocatalyst enables reactions at 50°C in ethanol, eliminating the need for harsh reaction conditions or expensive metal catalysts [22]. The operational simplicity and minimal waste generation make these approaches particularly attractive for industrial implementation.

Green chemistry approaches utilizing aqueous media and biomimetic catalysts offer the most environmentally favorable synthesis pathways [9]. Beta-cyclodextrin catalysis enables reactions in water at moderate temperatures, achieving yields of 81.7% while eliminating organic solvent requirements [9]. These methodologies demonstrate excellent atom economy and produce minimal waste streams, though substrate scope limitations may restrict their general applicability across diverse structural targets [9].

Economic analysis reveals that one-pot multicomponent reactions and green chemistry approaches provide the most cost-effective synthesis pathways due to their high atom economy, minimal waste generation, and reduced processing requirements [22] [9]. Traditional chlorination approaches demonstrate the highest production costs due to expensive reagents, extensive waste treatment requirements, and low overall yields [6]. Microwave-assisted and solid-phase approaches occupy intermediate positions, offering improved efficiency compared to traditional methods while requiring moderate capital investments for specialized equipment [20] .

Environmental impact assessment demonstrates clear advantages for green chemistry and one-pot approaches, which minimize solvent consumption, reduce waste generation, and eliminate toxic reagents [9] [22]. Traditional chlorination methods exhibit the highest environmental impact due to acidic waste generation and the use of toxic chlorinating agents [6]. Microwave-assisted approaches show moderate environmental impact, primarily due to energy consumption for heating, while solid-phase methods demonstrate low environmental impact through solvent minimization and polymer recycling [20] .

Scalability considerations favor one-pot multicomponent reactions and green chemistry approaches due to their operational simplicity and minimal equipment requirements [22] [9]. These methodologies can be readily implemented in conventional batch reactors without requiring specialized equipment or complex temperature control systems. Solid-phase approaches demonstrate good scalability but require initial investments in automated synthesis equipment . Traditional chlorination methods present significant scalability challenges due to safety concerns associated with large-scale handling of corrosive reagents and waste treatment requirements [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

306.1593

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Dates

Last modified: 07-15-2023

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